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molecular formula C11H20N2O4 B8670803 5-(2-Morpholinoethylamino)-5-oxopentanoic acid

5-(2-Morpholinoethylamino)-5-oxopentanoic acid

Cat. No. B8670803
M. Wt: 244.29 g/mol
InChI Key: LXSMYFYBMLQGAT-UHFFFAOYSA-N
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Patent
US06569854B1

Procedure details

There are added to 10 cm3 of dioxane, 1.517 g of glutaric anhydride and then, dropwise, 1.75 cm3 of N-(2-aminoethyl)morpholine. Stirring is continued at 20° C. for 0.75 hours. The white solid formed is filtered, washed successively with dioxane and diethyl ether, and then dried at 20° C. (90 Pa) to give 1.94 g of 5-(2-morpholinoethylamino)-5-oxopentanoic acid in the form of a white solid melting at 96° C.
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
1.517 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[NH2:9][CH2:10][CH2:11][N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>O1CCOCC1>[O:15]1[CH2:16][CH2:17][N:12]([CH2:11][CH2:10][NH:9][C:5](=[O:6])[CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
1.75 mL
Type
reactant
Smiles
NCCN1CCOCC1
Step Two
Name
Quantity
1.517 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed successively with dioxane and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried at 20° C. (90 Pa)

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
O1CCN(CC1)CCNC(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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